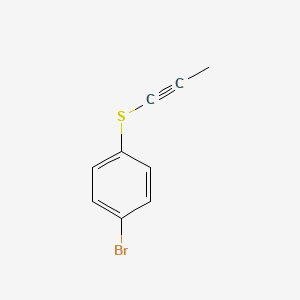
Indolin-5-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-5-ol hydrobromide is a chemical compound with the molecular formula C8H10BrNO It is a derivative of indoline, a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring Indoline and its derivatives are known for their aromatic and weakly basic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indolin-5-ol hydrobromide can be synthesized through the reaction of indolin-5-ol with hydrobromic acid in acetic acid. The reaction typically involves refluxing the mixture overnight, followed by evaporation to dryness under reduced pressure. The residue is then dissolved in ethanol and the solvent is removed under reduced pressure. This process is repeated multiple times, and the final product is obtained by suspending the residue in acetonitrile, filtering off the solid, and drying it .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions: Indolin-5-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms of indoline derivatives.
Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives.
Applications De Recherche Scientifique
Indolin-5-ol hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of indolin-5-ol hydrobromide involves its interaction with biological molecules. The benzene ring of indoline can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom in the indoline ring can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring. It is known for its aromatic properties and biological activities.
Indoline: The parent compound of indolin-5-ol hydrobromide, with similar structural features but without the hydroxyl and bromine substituents.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness: this compound is unique due to the presence of both hydroxyl and bromine substituents on the indoline ring. These functional groups confer distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2,3-dihydro-1H-indol-5-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.BrH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNCYJKKJBVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2756104.png)

![methyl 2-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate](/img/structure/B2756106.png)

![8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)

![7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2756113.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2756114.png)


